molecular formula C11H6O3 B15220721 1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde

1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B15220721
M. Wt: 186.16 g/mol
InChI Key: PKZDWACKQCQRSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. For example, the methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate can form a complex in the presence of ceric ammonium nitrate (CAN). The vinyl group of ethyl vinyl ether then attacks this complex, leading to the formation of the final product through isomerization and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions using high-purity reagents and catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other functional groups.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can form complexes with metal ions, which can then participate in various biochemical reactions. The compound’s oxo and aldehyde groups play crucial roles in these interactions, facilitating the formation of stable complexes and intermediates .

Comparison with Similar Compounds

1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which enable a wide range of chemical reactions and applications.

Properties

Molecular Formula

C11H6O3

Molecular Weight

186.16 g/mol

IUPAC Name

1,4-dioxonaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H

InChI Key

PKZDWACKQCQRSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C=O

Origin of Product

United States

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